3-(Aminomethyl)-5-chloroaniline dihydrochloride
CAS No.: 102677-75-8
VCID: VC0009893
Molecular Formula: C7H11Cl3N2
Molecular Weight: 229.5 g/mol
* For research use only. Not for human or veterinary use.

Description | 3-(Aminomethyl)-5-chloroaniline dihydrochloride is an organic compound with the molecular formula C₇H₁₀Cl₂N₂. It is an aniline derivative, modified with an aminomethyl group at the 3-position and a chlorine atom at the 5-position. This compound is often used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions. It also has applications in scientific research within chemistry, biology, medicine and industry. The synthesis of 3-(Aminomethyl)-5-chloroaniline dihydrochloride typically involves multiple steps, including nitration, reduction, formylation, and the formation of a dihydrochloride salt. The process usually begins with 3-chloroaniline undergoing nitration to form 3-chloro-5-nitroaniline. The nitro group is then reduced to an amino group, resulting in 3-chloro-5-aminoaniline, which is followed by formylation to introduce a formyl group at the 3-position. This formyl group is then reduced to an aminomethyl group, yielding 3-(Aminomethyl)-5-chloroaniline. The final step involves converting the compound to its dihydrochloride salt through treatment with hydrochloric acid. Similar compounds include 3-(Aminomethyl)aniline, which lacks the chlorine atom at the 5-position, 5-Chloro-2-aminotoluene, which has a methyl group instead of an aminomethyl group, and 3-Chloro-4-aminotoluene, which has a similar structure but with different substitution patterns. 3-(Aminomethyl)-5-chloroaniline dihydrochloride is unique because it has both aminomethyl and chlorine substituents, giving it specific chemical and biological properties. The aminomethyl group can interact with biological molecules through hydrogen bonding, while the chlorine atom influences the compound’s reactivity and binding properties. It has a molecular weight of approximately 229.54 g/mol and appears as a white to off-white solid. It is also soluble in water due to its dihydrochloride form. 3-(Aminomethyl)-5-chloroaniline dihydrochloride serves as a selective, cell-permeable inhibitor of iNOS and exhibits significant inhibition of nitric oxide production, which is relevant in inflammatory conditions and cancer therapy. |
---|---|
CAS No. | 102677-75-8 |
Product Name | 3-(Aminomethyl)-5-chloroaniline dihydrochloride |
Molecular Formula | C7H11Cl3N2 |
Molecular Weight | 229.5 g/mol |
IUPAC Name | 3-(aminomethyl)-5-chloroaniline;dihydrochloride |
Standard InChI | InChI=1S/C7H9ClN2.2ClH/c8-6-1-5(4-9)2-7(10)3-6;;/h1-3H,4,9-10H2;2*1H |
Standard InChIKey | BXSBXNHFVUMBOZ-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1N)Cl)CN.Cl.Cl |
Canonical SMILES | C1=C(C=C(C=C1N)Cl)CN.Cl.Cl |
PubChem Compound | 13465100 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume